Cas no 6775-40-2 (5-Phenyl-1H-imidazol-2-amine)
5-Phenyl-1H-imidazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-Phenyl-1H-imidazol-2-amine
- 1H-Imidazol-2-amine, 4-phenyl-
- 4-Phenyl-1H-imidazol-2-ylamine
- 4-phenyl-1H-imidazol-2-amine
- 2-amino-5-phenylimidazole
- NODFMZCEEBQXME-UHFFFAOYSA-N
- 4-phenylimidazole-2-ylamine
- 4-phenyl-2-aminoimidazole
- 5-Phenyl-1H-imidazol-2-ylamine
- BBL022358
- BDBM50435705
- STK695164
- SBB019172
- AB41897
- ST096987
- DS
- 4-phenyl-1H-imidazol-2-amine, AldrichCPR
- 6775-40-2
- EN300-126036
- MFCD07382487
- FD10515
- AKOS016000200
- CS-W022422
- MFCD03308784
- A867201
- AMY11926
- DTXSID20508432
- SY045540
- Z1198173209
- SCHEMBL395101
- AKOS005606358
- CHEMBL1649757
- DS-15691
- DB-368799
- ALBB-033735
-
- MDL: MFCD07382487
- Inchi: 1S/C9H9N3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12)
- InChI Key: NODFMZCEEBQXME-UHFFFAOYSA-N
- SMILES: N1C(N)=NC=C1C1C=CC=CC=1
Computed Properties
- Exact Mass: 159.07977
- Monoisotopic Mass: 159.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7
- XLogP3: 1.4
Experimental Properties
- Density: 1.238±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 245 ºC (ethanol )
- Solubility: Very slightly soluble (0.37 g/l) (25 º C),
- PSA: 54.7
5-Phenyl-1H-imidazol-2-amine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
5-Phenyl-1H-imidazol-2-amine Pricemore >>
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5-Phenyl-1H-imidazol-2-amine Suppliers
5-Phenyl-1H-imidazol-2-amine Related Literature
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1. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decadeRicha Goel,Vijay Luxami,Kamaldeep Paul RSC Adv. 2015 5 81608
Additional information on 5-Phenyl-1H-imidazol-2-amine
Introduction to 5-Phenyl-1H-imidazol-2-amine (CAS No: 6775-40-2)
5-Phenyl-1H-imidazol-2-amine, identified by the Chemical Abstracts Service Number (CAS No) 6775-40-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazole family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and pharmacological potential. The structural framework of 5-Phenyl-1H-imidazol-2-amine consists of a phenyl group attached to an imidazole ring, which is further substituted with an amine functional group at the 2-position. This unique structural configuration imparts distinct chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.
The imidazole core is a privileged structure in drug discovery, owing to its presence in numerous bioactive molecules, including natural products and synthetic drugs. The amine substituent at the 2-position of the imidazole ring enhances the compound's reactivity, allowing for further functionalization through various chemical transformations. This versatility makes 5-Phenyl-1H-imidazol-2-amine a versatile intermediate in synthetic chemistry, particularly in the construction of more complex pharmacophores.
In recent years, there has been a surge in research focused on developing new derivatives of imidazole-based compounds with enhanced pharmacological properties. The phenyl group in 5-Phenyl-1H-imidazol-2-amine not only contributes to its hydrophobicity but also influences its interactions with biological targets. This has led to investigations into its potential applications in treating various diseases, including inflammatory disorders, infectious diseases, and even certain types of cancer.
One of the most promising areas of research involving 5-Phenyl-1H-imidazol-2-amine is its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the structure of 5-Phenyl-1H-imidazol-2-amine, researchers have been able to develop molecules that selectively inhibit specific kinases, thereby disrupting aberrant signaling pathways associated with these diseases. Several preclinical studies have demonstrated the efficacy of these derivatives in inhibiting tumor growth and preventing metastasis in animal models.
Another area where 5-Phenyl-1H-imidazol-2-amine has shown promise is in the treatment of infectious diseases. The amine group and the phenyl ring provide multiple sites for interaction with bacterial and viral targets. Researchers have explored its derivatives as potential antimicrobial agents, finding that certain modifications can enhance their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. These findings are particularly relevant in the context of rising antibiotic resistance, where novel therapeutic strategies are urgently needed.
The synthesis of 5-Phenyl-1H-imidazol-2-amine itself is an intriguing aspect of organic chemistry. While there are several reported methods for its preparation, researchers continue to optimize these processes to improve yield and purity. One common approach involves condensation reactions between phenylhydrazine and glyoxal or related aldehydes under acidic conditions, followed by cyclization to form the imidazole ring. Alternative synthetic routes have also been explored, including transition-metal-catalyzed cross-coupling reactions, which offer greater selectivity and efficiency.
The chemical properties of 5-Phenyl-1H-imidazol-2-amine make it a suitable candidate for further derivatization using various functional groups. For instance, introducing halogen atoms into the phenyl ring can enhance its reactivity towards nucleophilic substitution reactions, allowing for the introduction of additional pharmacophoric elements. Similarly, modifications at the amine group can alter its solubility and bioavailability, making it more suitable for oral administration or targeted delivery systems.
In conclusion,5-phenoxyimino[1h]-pyrazolo[3',4':5',6']pyridazine derivatives were prepared by condensation reaction between ethyl acetoacetate with ethyl cyanoacetate under reflux condition using glacial acetic acid as catalyst .These derivatives were tested for their antimicrobial activity against bacterial pathogens like Staphylococcus aureus,Bacillus subtilis,Escherichia coliand fungal pathogens like Candida albicans,Aureobasidiun pullulansby disc diffusion method.The results showed that all tested derivatives exhibited significant inhibitory activity against tested bacterial pathogens except derivative 7against Staphylococcus aureusand derivative 10 against Bacillus subtiliswhile derivative 3 showed moderate inhibitory activity against fungal pathogens except derivative 9 against Candida albicansand derivative 10 against Aureobasidiun pullulans.The result indicated that these derivatives could be used as lead compounds for development novel antimicrobial agents
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